Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate
CAS No.: 2445784-19-8
Cat. No.: VC4294556
Molecular Formula: C9H7BrO3S
Molecular Weight: 275.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445784-19-8 |
|---|---|
| Molecular Formula | C9H7BrO3S |
| Molecular Weight | 275.12 |
| IUPAC Name | ethyl 2-bromothieno[3,2-b]furan-5-carboxylate |
| Standard InChI | InChI=1S/C9H7BrO3S/c1-2-12-9(11)7-3-5-6(14-7)4-8(10)13-5/h3-4H,2H2,1H3 |
| Standard InChI Key | KTPWCIUTPSRICQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(S1)C=C(O2)Br |
Introduction
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate is a heterocyclic compound belonging to the thienofuran family. Its molecular formula is C9H7BrO3S, and it has a molecular weight of 275.12 g/mol. The compound contains a fused ring system with both sulfur and oxygen atoms, making it highly versatile in organic synthesis and scientific research. It is widely used as a building block in the synthesis of complex organic molecules, materials science, and medicinal chemistry applications.
Synthesis
Synthetic Routes:
The synthesis of ethyl 2-bromothieno[3,2-b]furan-5-carboxylate typically involves:
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Bromination: Thieno[3,2-b]furan is brominated using reagents such as bromine or N-bromosuccinimide (NBS). This reaction is conducted in inert solvents like dichloromethane or chloroform under controlled temperatures to ensure selective bromination at position 2.
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Esterification: The brominated intermediate undergoes esterification with ethanol in the presence of a catalyst (e.g., acid or base) to form the ethyl ester.
Industrial Production:
In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Automated systems control parameters such as temperature, pressure, and reagent concentration. Purification methods like recrystallization or chromatography are used to achieve high-purity products.
Applications in Scientific Research
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate has diverse applications across various fields:
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Organic Synthesis:
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Serves as a precursor for synthesizing more complex heterocyclic compounds.
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Acts as a substrate for coupling reactions due to its reactive bromine atom.
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Medicinal Chemistry:
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Explored for potential pharmacological properties such as anticancer and anti-inflammatory activities.
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Derivatives have shown cytotoxic effects against certain cancer cell lines.
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Material Science:
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Utilized in developing advanced materials like polymers and electronic components.
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Biological Studies:
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Used to investigate the interactions of thienofuran derivatives with biological systems.
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Biological Activity
Recent studies have highlighted the potential anticancer activity of thienofuran derivatives, including ethyl 2-bromothieno[3,2-b]furan-5-carboxylate. These compounds exhibit selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while sparing non-tumorigenic cells.
Key Findings:
| Compound | GI50 (μM) | Cell Line | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| Derivative A | ~13 | MDA-MB-231 | Minimal effect |
| Derivative B | Not specified | MDA-MB-468 | Minimal effect |
Mechanism of Action
The biological effects of this compound are primarily attributed to its ability to interfere with cellular processes:
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Chemical Reactivity: The bromine atom facilitates substitution and coupling reactions.
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Cell Cycle Modulation: Preliminary studies suggest that it alters cell cycle progression by increasing the G0/G1 phase while reducing the S phase.
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Non-Apoptotic Effects: Unlike many anticancer agents, it does not significantly alter apoptotic markers such as PARP or caspase-3.
Comparison with Related Compounds
Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate can be compared with structurally similar compounds:
| Compound | Key Difference |
|---|---|
| Ethyl 5-bromobenzo[b]furan-2-carboxylate | Contains a benzofuran instead of thienofuran ring |
| Ethyl 2-chlorothieno[3,2-b]furan-5-carboxylate | Substituted with chlorine instead of bromine |
| Ethyl 5-bromo-1-benzofuran-2-carboxylate | Lacks sulfur in its ring structure |
These differences influence their reactivity and biological activities.
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